2,5-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its abbreviation, DOiMBS. In
Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
2,5-Dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide derivatives have shown potential in photodynamic therapy applications, particularly in the treatment of cancer. A study by Pişkin et al. (2020) on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups demonstrates this application. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy, highlighting their potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticancer Properties
Benzenesulfonamide derivatives, including those related to this compound, have been synthesized and evaluated for their antimicrobial and anticancer activities. Kumar et al. (2014) synthesized a series of these derivatives and found them to have significant antimicrobial and anticancer activities, with some compounds being more active than standard drugs like carboplatin against certain cell lines (Kumar et al., 2014).
Enzyme Inhibition and Neurological Applications
In the field of enzyme inhibition, particularly for neurological applications, derivatives of this compound have shown efficacy. Röver et al. (1997) synthesized and characterized a series of benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway, which is important in neurological diseases. Their findings suggest the potential therapeutic application of these compounds in treating neurological conditions (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).
COX-2 Inhibition and Pain Management
Another significant application is in the development of cyclooxygenase-2 (COX-2) inhibitors for pain management. Hashimoto et al. (2002) explored benzenesulfonamide derivatives for their COX-2 inhibiting properties, leading to the identification of potent and selective inhibitors, which are useful in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto, Imamura, Haruta, & Wakitani, 2002).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives can interact excellently with receptors . The specific changes resulting from this interaction would depend on the particular receptor and the biological activity being influenced.
Biochemical Pathways
Indole derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathway alterations would depend on the specific biological activity being influenced.
Result of Action
It is known that indole derivatives can exhibit a variety of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
properties
IUPAC Name |
2,5-dimethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-19-14-6-4-12(8-11(14)9-17(19)20)18-25(21,22)16-10-13(23-2)5-7-15(16)24-3/h4-8,10,18H,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJONRULUWFTSBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.